N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide, also known as BPT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPT is a member of the thiadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is not fully understood, but it is believed to involve the inhibition of histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression. Inhibition of HDAC leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been shown to have a number of biochemical and physiological effects. It has been reported to induce cell cycle arrest, inhibit angiogenesis, and suppress tumor growth in vivo. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has also been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide in lab experiments is its high purity and good yield. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is its low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide. One area of interest is the development of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide-based drugs for the treatment of cancer. Another area of interest is the study of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide's potential therapeutic applications in other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide and its effects on gene expression.
Scientific Research Applications
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14(16-10-6-3-7-11-16)12-17(23)20-19-22-21-18(24-19)13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOZPRCZAWDEPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=NN=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.